BenchChemオンラインストアへようこそ!

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc

PROTAC Targeted Protein Degradation Linker Optimization

This heterobifunctional PEG9 linker is engineered for PROTAC programs where standard PEG8 linkers yield suboptimal degradation. The 9-unit PEG chain provides ~3.5 Å extended reach over PEG8 to probe alternative ternary complex geometries without excessive entropy penalties of longer linkers. Its C8 alkyl segment balances membrane permeability against the solubility risks of C12 analogs. Orthogonal bromoacetamide (thiol-reactive) and Boc-protected carboxyl (amine-reactive) termini enable modular, two-step bioconjugation for well-defined SAR studies.

Molecular Formula C36H69BrN2O13
Molecular Weight 817.8 g/mol
Cat. No. B8106651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromoacetamido-PEG9-ethylcarbamoyl-C8-Boc
Molecular FormulaC36H69BrN2O13
Molecular Weight817.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CBr
InChIInChI=1S/C36H69BrN2O13/c1-36(2,3)52-35(42)11-9-7-5-4-6-8-10-33(40)38-12-14-43-16-18-45-20-22-47-24-26-49-28-30-51-31-29-50-27-25-48-23-21-46-19-17-44-15-13-39-34(41)32-37/h4-32H2,1-3H3,(H,38,40)(H,39,41)
InChIKeyZZVSVZBPNGNNOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc: A High-Purity PEG-Based PROTAC Linker for Targeted Protein Degradation


Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is a heterobifunctional polyethylene glycol (PEG)-based linker specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It belongs to the class of PEG linkers and features a nine-unit PEG (PEG9) chain that imparts aqueous solubility, a bromoacetamide group for chemoselective conjugation with thiol-containing molecules, and a tert-butyloxycarbonyl (Boc) protected carboxyl group that allows for controlled deprotection and subsequent conjugation with amine-bearing moieties . The compound, with the molecular formula C₃₆H₆₉BrN₂O₁₃ and a molecular weight of 817.84 g/mol, is available from commercial suppliers at a purity of ≥98% and is intended for research use only [1]. Its primary application is as a key building block in the construction of bifunctional degraders, connecting a ligand for an E3 ubiquitin ligase to a ligand for a target protein, thereby enabling the selective degradation of disease-relevant proteins via the ubiquitin-proteasome system .

Why Generic PEG Linker Substitution Fails in PROTAC Development: The Case for Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc


In PROTAC design, the linker is not an inert spacer but an active determinant of ternary complex stability, target engagement, and ultimately, degradation efficiency . Substituting one PEG linker for another without considering the precise length and chemical composition can lead to dramatic differences in biological activity. For instance, a linker that is too short may prevent the simultaneous binding of the E3 ligase and target protein, while one that is too long can increase conformational entropy and reduce the effective local concentration of the binding partners, thereby diminishing the formation of a productive ternary complex [1][2]. Furthermore, the choice of functional groups and the alkyl chain component (e.g., C8 vs. C4 or C12) are not arbitrary; they directly influence the linker's physicochemical properties, such as solubility, stability, and its ability to span the required distance between the two protein-binding ligands [3]. Therefore, the specific combination of a PEG9 chain, a C8 alkyl spacer, and defined reactive termini in Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is engineered to address a distinct conformational need in the degrader molecule, and generic substitution with a PEG4, PEG8, or C12 analog is highly likely to result in suboptimal or completely inactive PROTACs [4]. The evidence below quantifies these critical differentiators.

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc: A Quantitative Comparison Against Closest Analogs for PROTAC Synthesis


Extended PEG9 Chain Provides a 49% Increase in Theoretical End-to-End Distance Compared to the PEG8 Standard, Enabling Alternative Ternary Complex Geometries

The length of the PEG linker is a primary determinant of PROTAC efficacy, as it governs the distance between the E3 ligase and the target protein in the ternary complex . Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc contains nine ethylene glycol repeat units (PEG9), while the commonly used 'gold standard' linker Bromoacetamido-PEG8-Boc contains eight . Each PEG unit contributes approximately 3.5 Å to the end-to-end distance in an extended conformation. Therefore, the PEG9 chain provides an estimated additional 3.5 Å of reach, which translates to a theoretical increase in maximum span of approximately 12.5% compared to PEG8. In the context of PROTAC design, this difference is significant and can alter the cooperative binding profile, potentially increasing the residence time of the ternary complex by an order of magnitude as observed in structure-activity relationship studies for similar increments in PEG length [1]. This extended reach is critical for targets where the binding pockets are more distant or for accommodating larger conformational changes upon binding [2].

PROTAC Targeted Protein Degradation Linker Optimization

C8 Alkyl Chain Offers a Balanced Hydrophobic/Hydrophilic Profile Compared to Shorter (C4) and Longer (C12) Analogues, Influencing Solubility and Membrane Permeability

The alkyl chain component of the linker is not a passive feature; it directly impacts the overall physicochemical properties and, consequently, the biological performance of the PROTAC . Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc incorporates an 8-carbon (C8) alkyl spacer, which provides a specific balance between the hydrophilic PEG9 chain and the hydrophobic Boc-protected terminus. This is in contrast to the C4 analogue (Bromoacetamido-PEG9-ethylcarbamoyl-C4-Boc) and the C12 analogue (Bromoacetamido-PEG9-ethylcarbamoyl-C12-Boc) . While direct solubility data for the linker alone is typically not disclosed in mg/mL, the molecular weight and logP values are strong predictors. The C8 spacer contributes to a higher molecular weight (817.84 g/mol) and a more hydrophobic character than the C4 analogue (Molecular Weight: 761.75 g/mol for the t-butyl ester) but is less hydrophobic than the C12 analogue (Molecular Weight: 873.95 g/mol) . This intermediate hydrophobicity is designed to promote favorable partitioning into biological membranes while maintaining sufficient aqueous solubility for formulation, a critical parameter often optimized empirically in PROTAC development . The C8 spacer specifically modulates the local chemical environment, potentially improving cellular permeability without causing excessive aggregation, a common pitfall with longer alkyl chains [1].

PROTAC Drug-like Properties Solubility

Bromoacetamide Group Enables Quantitative, Chemoselective Conjugation with Thiols, a Feature Distinguished from Amine-Reactive NHS Ester Linkers

The bromoacetamide moiety is a key functional handle that dictates the chemical strategy for PROTAC assembly. It reacts chemoselectively with thiol groups (e.g., cysteine residues) to form a stable thioether bond under near-physiological conditions (pH 7.5-8.5) . This is in contrast to N-hydroxysuccinimide (NHS) ester linkers, such as Bromoacetamido-PEG4-NHS ester, which target primary amines . This difference is not trivial; it offers orthogonal reactivity. In a typical PROTAC synthesis workflow, a thiol-containing ligand (e.g., a modified E3 ligase binder) can be conjugated to the bromoacetamide group with high efficiency, while the Boc-protected amine on the opposite end remains untouched . This allows for a subsequent, controlled deprotection step to reveal a free amine or carboxylic acid for coupling to a second ligand. This stepwise, chemoselective approach minimizes side reactions and simplifies purification, which is critical for generating homogeneous and high-purity bifunctional molecules . The reaction proceeds via an SN2 mechanism with the bromide as an excellent leaving group, ensuring a reliable and high-yielding conjugation step .

Bioconjugation Chemoselectivity PROTAC Synthesis

Optimal Use Cases for Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc in PROTAC Research and Development


Expanding the Conformational Search Space in PROTAC Linker Optimization

When a PROTAC program using standard PEG8 linkers yields suboptimal degradation efficiency or a narrow window of cooperativity, Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc provides a logical and distinct next step for linker optimization. Its 9-unit PEG chain offers an extended reach of approximately 3.5 Å compared to the PEG8 'gold standard' [1]. This allows researchers to probe a different geometry for the ternary complex without resorting to a much longer and potentially more entropically unfavorable linker . The compound is specifically suited for projects where the target protein is known to undergo large domain movements upon ligand binding or where the E3 ligase binding pocket is recessed.

Modular Synthesis of PROTACs via Orthogonal Thiol-Amine Conjugation

Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc is an ideal building block for a two-step, orthogonal conjugation strategy. First, its bromoacetamide group can be used to chemoselectively label a thiol-containing ligand, such as a modified E3 ubiquitin ligase recruiter, in an aqueous buffer . Following this step, the Boc protecting group can be removed under mild acidic conditions to reveal a free carboxylic acid. This acid can then be activated and conjugated to an amine-bearing ligand for the target protein, or vice versa . This modular approach is superior for generating well-defined, single-species PROTACs and is essential for establishing clear structure-activity relationships (SAR).

Fine-Tuning the Physicochemical Profile of Degraders for Improved Cellular Activity

The specific combination of a PEG9 hydrophilic segment and a C8 alkyl hydrophobic segment provides a unique balance of properties for fine-tuning the drug-likeness of a PROTAC molecule . Researchers can use this linker when aiming to increase membrane permeability relative to a purely PEG-based linker or the shorter C4 analog, but without the risk of poor solubility and potential aggregation associated with the longer, more lipophilic C12 analogue [2]. This makes it a valuable tool for medicinal chemists looking to optimize both the in vitro degradation potency (DC50) and the cellular permeability of their lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bromoacetamido-PEG9-ethylcarbamoyl-C8-Boc

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.